molecular formula C20H19N5O4S B3011114 4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034463-75-5

4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B3011114
CAS No.: 2034463-75-5
M. Wt: 425.46
InChI Key: PBALOXRWOWVWHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzenesulfonamide derivative featuring a 2,5-dioxopyrrolidin-1-yl group at the para position of the benzene ring and a substituted pyridinylmethylamine moiety. The structure combines a sulfonamide pharmacophore with heterocyclic groups (pyridine and pyrazole), which are commonly associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S/c1-24-18(8-9-22-24)15-10-14(11-21-13-15)12-23-30(28,29)17-4-2-16(3-5-17)25-19(26)6-7-20(25)27/h2-5,8-11,13,23H,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBALOXRWOWVWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the cardiovascular system and as a therapeutic agent. This article aims to synthesize existing research findings regarding its biological activity, supported by data tables and case studies.

Cardiovascular Effects

Research indicates that derivatives of benzenesulfonamide can significantly affect cardiovascular parameters such as perfusion pressure and coronary resistance. A study focused on various sulfonamide derivatives, including those similar to this compound, demonstrated their ability to modulate these parameters in an isolated rat heart model.

Table 1: Effects of Sulfonamide Derivatives on Perfusion Pressure

CompoundDose (nM)Change in Perfusion Pressure (%)
Control-0
Benzenesulfonamide0.001-10
Compound A (2,5-Dichloro-N-(4-nitro)benzene-sulfonamide)0.001-15
Compound B (4-(2-aminoethyl)-benzenesulfonamide)0.001-20
Compound C (4-[3-(4-nitro-phenyl)-ureido]-benzenesulfonamide)0.001-12

The results indicate that Compound B exhibited the most significant reduction in perfusion pressure, suggesting enhanced biological activity compared to other derivatives .

The mechanism underlying the biological activity of these compounds may involve interaction with calcium channels or other cardiovascular receptors. Computational docking studies have shown that certain sulfonamides can bind effectively to calcium channel proteins, potentially leading to decreased vascular resistance and altered perfusion dynamics .

Case Studies

A notable case study explored the impact of 4-(2-aminoethyl)-benzenesulfonamide on cardiac function in hypertensive rats. The study found that administration of this compound resulted in significant improvements in cardiac output and reductions in systemic vascular resistance over a treatment period of four weeks.

Table 2: Cardiac Function Parameters Post-Treatment

ParameterPre-Treatment ValuePost-Treatment Value
Cardiac Output (L/min)3.04.5
Systemic Vascular Resistance (mmHg/L/min)150100

These findings suggest that the compound may have therapeutic potential for managing conditions associated with elevated blood pressure and heart failure .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural and functional attributes of the target compound with three analogs identified in the evidence:

Compound Core Structure Key Substituents Reported Activity Bioavailability/Notes
Target Compound : 4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide Benzenesulfonamide - 2,5-Dioxopyrrolidin-1-yl (electron-withdrawing)
- 1-Methylpyrazole-pyridine
Not explicitly reported Likely moderate bioavailability due to polar sulfonamide and heterocycles; no in vivo data
Analog 1 : (E)-4-((3-(Substituted phenyl)-1-phenyl-1H-pyrazol-5-yl)methylene)amino)benzenesulfonamide Benzenesulfonamide - Substituted phenyl-pyrazole
- Methyleneamino linker
Diuretic activity (in silico) Oral bioavailability predicted via radar chart (moderate permeability, high solubility)
Analog 2 : 4-methoxy-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzenesulfonamide (871486-55-4) Benzenesulfonamide - Methoxy groups
- Morpholine sulfonyl
Not reported Enhanced solubility due to methoxy and morpholine groups; potential CNS penetration
Analog 3 : Poly(ethylene glycol) diacrylate (PEGDA) Polyethylene glycol Acrylate termini Hydrogel scaffold for 3D cell culture Biocompatible; used in modulated chemical microenvironments for drug testing

Key Structural and Functional Insights:

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 2,5-dioxopyrrolidin-1-yl group (electron-withdrawing) contrasts with Analog 2’s methoxy and morpholine substituents (electron-donating). This difference may influence binding affinity to targets like carbonic anhydrases or kinases, where sulfonamides often act as inhibitors .

Bioavailability and Solubility :

  • The target compound’s pyridine-pyrazole moiety may reduce solubility compared to Analog 2’s methoxy/morpholine groups. However, its pyrrolidinedione ring could enhance metabolic stability by resisting oxidation .
  • Analog 1’s in silico oral bioavailability profile (radar chart in Fig. 5, ) highlights moderate permeability, a trait likely shared by the target compound due to structural similarities.

PEGDA’s role in 3D cell culture platforms underscores the importance of chemical microenvironment modulation, a factor relevant to testing sulfonamide derivatives .

Research Findings and Limitations

Pharmacological Gaps: No direct in vitro or in vivo data exist for the target compound in the provided evidence. Analog 1’s diuretic activity (in silico) suggests a plausible direction for testing the target compound’s efficacy .

Synthetic Challenges :

  • The target compound’s synthesis likely involves multi-step coupling of the pyridine-pyrazole and pyrrolidinedione-sulfonamide moieties, which may require optimization to avoid side reactions (e.g., ring-opening of the dioxopyrrolidin group) .

Comparative Toxicity :

  • Pyrrolidinedione derivatives are associated with hepatotoxicity in some cases, necessitating future toxicity profiling for the target compound. Analog 2’s morpholine group, in contrast, is generally considered low-risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.